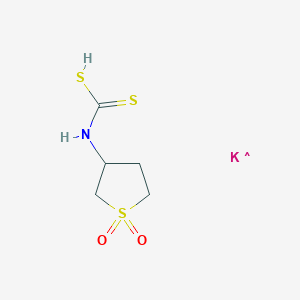

Potassium 3-sulfolanyldithiocarbamate

概要

説明

Potassium 3-sulfolanyldithiocarbamate: is a chemical compound with the molecular formula C₄H₇KNO₄S₄. It is known for its unique structure, which includes a sulfolane ring and a dithiocarbamate group. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.

準備方法

Synthetic Routes and Reaction Conditions: Potassium 3-sulfolanyldithiocarbamate can be synthesized through the reaction of sulfolane with carbon disulfide and potassium hydroxide. The reaction typically occurs in an aqueous medium, and the product is isolated by precipitation.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions under controlled conditions. The process includes the use of high-purity reagents and precise temperature control to ensure the consistency and quality of the final product.

化学反応の分析

Types of Reactions:

Oxidation: Potassium 3-sulfolanyldithiocarbamate can undergo oxidation reactions, leading to the formation of sulfoxides and sulfones.

Reduction: The compound can be reduced to form thiol derivatives.

Substitution: It can participate in substitution reactions where the dithiocarbamate group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Various nucleophiles can be used under mild conditions to achieve substitution reactions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Compounds with different functional groups replacing the dithiocarbamate group.

科学的研究の応用

Radiation Chemistry

Application Summary : K-3-SDTC is utilized in the study of intermediate products formed during radiolysis.

Methods of Application : Research employs pulsed radiolysis with optical recording to analyze the behavior of K-3-SDTC under radiation exposure.

Results/Outcomes : The hydrated electron interacts with the sulfonyl and dithiocarbamate groups, leading to the formation of anion radicals that exhibit maximum absorption at wavelengths of 600 nm and 315 nm, respectively .

Energy Storage

Application Summary : K-3-SDTC plays a critical role in the development of potassium-ion batteries (KIBs), which are emerging as viable alternatives to lithium-ion batteries.

Methods of Application : The synthesis involves various techniques related to potassiation chemistry and energy storage applications.

Results/Outcomes : The rapid advancements in KIB technology have been significantly influenced by research on K-3-SDTC, particularly concerning its potential to enhance anode materials.

Opto-Electronics

Application Summary : K-3-SDTC is applied in creating organic polymer-based optoelectronic devices, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Methods of Application : Development processes include diverse synthesis techniques aimed at optimizing charge carrier mobility.

Results/Outcomes : The compound's structure contributes to high charge carrier mobility, which is essential for efficient device performance.

Medicinal Chemistry

Application Summary : K-3-SDTC exhibits significant biological activity, making it a candidate for therapeutic applications, particularly in cancer treatment.

Case Studies and Research Findings:

- Cancer Treatment Potential : Dithiocarbamates, including K-3-SDTC, have been investigated for their ability to inhibit nuclear factor kappa B (NF-kB), which is linked to cancer progression. This inhibition can potentially reduce the expression of cell adhesion molecules involved in tumor metastasis .

- Therapeutic Applications : Research indicates that derivatives of dithiocarbamates can scavenge free iron ions and bind cyanide, suggesting their utility in treating conditions related to oxidative stress and poisoning .

Comparison with Related Compounds

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| Sodium dimethyldithiocarbamate | Known for disinfectant properties | More commonly used in industrial applications |

| Zinc dimethyldithiocarbamate | Exhibits antibacterial activity | Often used as a precursor for nanoparticles |

| Morpholinedithiocarbamate | Used in coordination chemistry | Distinct cyclic structure affecting reactivity |

| Potassium 3-sulfolanyldithiocarbamate | Dual functionality as sulfonamide & dithiocarbamate | Unique reactivity patterns and biological activities not fully replicated by other compounds |

作用機序

The mechanism of action of potassium 3-sulfolanyldithiocarbamate involves its ability to chelate metal ions. The dithiocarbamate group forms strong bonds with metal ions, which can inhibit the activity of metal-dependent enzymes. This chelation process is crucial for its applications in both biological and industrial settings.

類似化合物との比較

Potassium ethylxanthate: Used in mineral processing as a flotation agent.

Potassium dimethyldithiocarbamate: Used as a biocide and in the rubber industry.

Potassium diethyldithiocarbamate: Used in analytical chemistry for metal ion detection.

Uniqueness: Potassium 3-sulfolanyldithiocarbamate is unique due to its sulfolane ring, which imparts distinct chemical properties compared to other dithiocarbamates. This structural feature enhances its stability and reactivity, making it suitable for a wide range of applications.

生物活性

Potassium 3-sulfolanyldithiocarbamate is a member of the dithiocarbamate family, which has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This compound, characterized by its unique sulfonyl and dithiocarbamate functionalities, exhibits various biological effects, including antimicrobial, antitumor, and chelating properties. This article synthesizes findings from recent studies to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Properties

The compound's structure can be described by the general formula [R-NCS], where R represents the sulfonyl group. The presence of sulfur atoms in the dithiocarbamate moiety allows for strong chelation with metal ions, enhancing its biological activity.

1. Antimicrobial Activity

This compound has been shown to possess significant antimicrobial properties against various bacterial strains. Research indicates that dithiocarbamates generally exhibit enhanced antibacterial activity compared to their metal complexes. For instance, studies have demonstrated that ligands derived from dithiocarbamates can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Bacillus cereus | 40 µg/mL |

| Listeria monocytogenes | 30 µg/mL |

| Shigella flexneri | 35 µg/mL |

These findings highlight the potential of this compound as a candidate for developing new antibacterial agents .

2. Antitumor Activity

The antitumor potential of this compound has been explored in various studies. Dithiocarbamates have been reported to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Specifically, compounds with similar structures have shown promise against human acute lymphoblastic leukemia cells by inhibiting indoleamine 2,3-dioxygenase (IDO), a target for cancer immunotherapy .

3. Chelating Properties

Dithiocarbamates are well-known for their ability to chelate metal ions, forming stable complexes that can modulate metal bioavailability in biological systems. This compound effectively binds to transition metals, which may enhance its biological efficacy through mechanisms such as metal ion detoxification and modulation of enzymatic activities .

Case Study: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound involved testing against multiple bacterial strains. The results indicated that the compound exhibited a dose-dependent inhibition of bacterial growth, with notable effectiveness against Staphylococcus aureus and Listeria monocytogenes. The study emphasized the importance of optimizing the compound's formulation to enhance its bioavailability and efficacy in clinical settings .

Case Study: Antitumor Mechanisms

In another investigation focusing on its antitumor activity, this compound was tested on human leukemia cell lines. The results demonstrated that treatment with this compound led to significant apoptosis in treated cells compared to controls. The study suggested that further exploration into its mechanism of action could yield insights into developing new therapeutic strategies for leukemia .

特性

IUPAC Name |

potassium;N-(1,1-dioxothiolan-3-yl)carbamodithioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2S3.K/c7-11(8)2-1-4(3-11)6-5(9)10;/h4H,1-3H2,(H2,6,9,10);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVYMNMYNYRQFAC-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1NC(=S)[S-].[K+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8KNO2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144089-87-2 | |

| Record name | SULFOCARBATHION POTASSIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S88L80298K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What happens when potassium 3-sulfolanyldithiocarbamate is exposed to hydrated electrons in aqueous solutions?

A1: The study reveals that hydrated electrons readily interact with this compound at two distinct sites: the sulfonyl group and the dithiocarbamate group []. This interaction leads to the formation of two anion radicals:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。